molecular formula C8H4F3IN2 B13508230 3-iodo-1-(trifluoromethyl)-1H-indazole

3-iodo-1-(trifluoromethyl)-1H-indazole

Cat. No.: B13508230
M. Wt: 312.03 g/mol
InChI Key: PPYFLFKTYNAMES-UHFFFAOYSA-N
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Description

3-iodo-1-(trifluoromethyl)-1H-indazole is a heterocyclic compound that contains an indazole core substituted with an iodine atom at the 3-position and a trifluoromethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(trifluoromethyl)-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-iodoaniline with trifluoroacetic acid and a suitable cyclizing agent can yield the desired indazole derivative. Another method involves the use of palladium-catalyzed cross-coupling reactions, where 3-iodoaniline is coupled with a trifluoromethylated precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the iodine atom with other nucleophiles.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-iodo-1-(trifluoromethyl)-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-iodo-1-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-1-methyl-1H-indazole
  • 3-iodo-1-(trifluoromethyl)benzene
  • 3-iodo-1-(trifluoromethyl)pyrrole

Uniqueness

3-iodo-1-(trifluoromethyl)-1H-indazole is unique due to the presence of both an iodine atom and a trifluoromethyl group on the indazole core

Properties

Molecular Formula

C8H4F3IN2

Molecular Weight

312.03 g/mol

IUPAC Name

3-iodo-1-(trifluoromethyl)indazole

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13-14/h1-4H

InChI Key

PPYFLFKTYNAMES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2C(F)(F)F)I

Origin of Product

United States

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